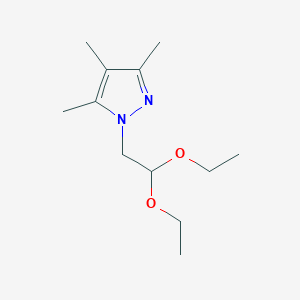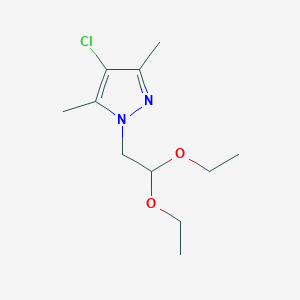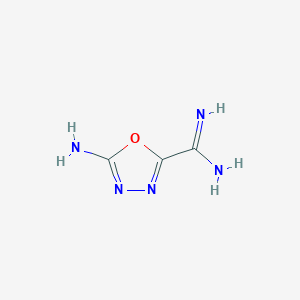
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” belongs to the class of organic compounds known as halobenzoic acids. These are benzoic acids carrying one or more halogen atoms on the benzene ring .
Synthesis Analysis
While specific synthesis methods for “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” are not available, similar compounds are often synthesized via reactions like Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The compound could potentially be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .
- Method : In this process, a boron reagent is used in combination with a palladium catalyst to couple two organic fragments . The specific procedures and parameters would depend on the exact nature of the fragments being coupled.
- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Radiotheranostic Agent for Cancer
- Field : Medical Science
- Application : A compound similar to “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid”, known as (S)-2-amino-4-(3,5-dichlorophenyl) butanoic acid (ADPB), has been studied for its potential use as a radiotheranostic agent for cancer .
- Method : This involves combining ADPB with various bifunctional chelators, and then analyzing the resulting compounds through molecular docking and ADMET prediction .
- Results : The study found that the compound ADPB-NOTA had the best affinity with the Gibbs free energy (ΔG) of -7.68 kcal/mol with an inhibition constant of 2.36 µM. It also had a good ADME profile and is predicted to be safe for human use .
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .
- Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .
- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .
- Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .
- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Propriétés
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZWPYCVSZJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691279 |
Source


|
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | |
CAS RN |
1261913-97-6 |
Source


|
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)





![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)



